FH9 Monoclonal Antibody Specificity: Exclusive Recognition of the α2-3/α2-6 Disialosyl Type 1 Chain Epitope Versus Monosialyl and Ganglio-Series Gangliosides
The FH9 monoclonal antibody (IgG2a), raised against purified IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer from human colonic adenocarcinoma, binds specifically to this disialoganglioside but shows no detectable reactivity with either monosialosyllactotetraosylceramide I (IV3NeuAcLc4), monosialosyllactotetraosylceramide II (III6NeuAcLc4), or any other ganglioside tested [1]. This strict requirement for the dual NeuAcα2-3Gal/NeuAcα2-6GlcNAc motif provides a binary yes/no discrimination between the target compound and its closest monosialyl analogs.
| Evidence Dimension | Monoclonal antibody (FH9) binding reactivity |
|---|---|
| Target Compound Data | Strong positive binding (hybridoma selection based on positive reactivity with purified disialoganglioside) |
| Comparator Or Baseline | IV3NeuAcLc4 (monosialosyl I): no binding; III6NeuAcLc4 (monosialosyl II): no binding; all other gangliosides tested: no binding |
| Quantified Difference | Qualitative yes/no discrimination; FH9 is completely unreactive with either monosialyl variant |
| Conditions | Solid-phase immunoassay; hybridoma screening by positive reactivity with purified disialoganglioside fraction coated on Salmonella minnesota followed by specificity testing against panel of purified gangliosides [1] |
Why This Matters
For any application requiring immunodetection of the disialosyl type 1 chain epitope—such as immunohistochemistry of adenocarcinoma specimens, serum biomarker assays (FH-9 defined antigen), or ganglioside profiling—only IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer serves as the authentic antigen standard; monosialyl lactotetraosylceramides cannot substitute as FH9 targets.
- [1] Fukushi Y, Nudelman E, Levery SB, Higuchi T, Hakomori S. A novel disialoganglioside (IV3NeuAcIII6NeuAcLc4) of human adenocarcinoma and the monoclonal antibody (FH9) defining this disialosyl structure. Biochemistry. 1986;25(10):2859-2866. doi:10.1021/bi00358a018. PMID: 3087411. View Source
